molecular formula C12H10Cl2N2O4 B2897227 3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1192227-67-0

3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No. B2897227
CAS RN: 1192227-67-0
M. Wt: 317.12
InChI Key: UNBBFSPPPKOGFN-UHFFFAOYSA-N
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Description

3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound with the CAS Number: 1925182-72-4 . It has a molecular weight of 317.13 . The compound is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 3-(1-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid . The InChI code is 1S/C12H10Cl2N2O4/c13-6-3-7(14)5-8(4-6)16-11(19)9(15-12(16)20)1-2-10(17)18/h3-5,9H,1-2H2,(H,15,20)(H,17,18) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 317.13 . The InChI code is 1S/C12H10Cl2N2O4/c13-6-3-7(14)5-8(4-6)16-11(19)9(15-12(16)20)1-2-10(17)18/h3-5,9H,1-2H2,(H,15,20)(H,17,18) .

Scientific Research Applications

Anticancer Research

Research on novel organotin(IV) carboxylate compounds incorporating propanoic acid derivatives, including derivatives similar to the structure , has shown promising anticancer activities. These compounds were synthesized and evaluated for their antiproliferative properties against a panel of human cancer cell lines, such as prostate cancer (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2). The study found that organotin(IV) carboxylates exhibited significant cytotoxicity against these cell lines, suggesting potential applications in cancer therapy (Pantelić et al., 2021).

Antimicrobial Activities

Compounds structurally related to "3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid" have been explored for their antimicrobial properties. A study synthesized new imidazothiazole and glycocyamidine derivatives and assessed their antimicrobial activities. This research provides insights into the potential use of these compounds in combating microbial infections, highlighting the broad applicability of the chemical structure (Magd El-Din et al., 2007).

Synthesis of Pharmacologically Active Compounds

The chemical structure of interest also finds application in the synthesis of pharmacologically active compounds. Studies have demonstrated the synthesis of various derivatives with potential therapeutic applications, including the treatment of hypertension and the inhibition of angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation (Hayashi et al., 1989).

Environmental Applications

Furthermore, derivatives of the chemical structure have been studied for their role in environmental applications, such as the degradation of herbicides. This highlights the compound's potential utility in phytoremediation and the treatment of contaminated environmental sites (Germaine et al., 2006).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name

3-[1-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O4/c13-7-2-1-6(5-8(7)14)16-11(19)9(15-12(16)20)3-4-10(17)18/h1-2,5,9H,3-4H2,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBBFSPPPKOGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(NC2=O)CCC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

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